Tamoxifen-13C6 - 1346606-38-9

Tamoxifen-13C6

Catalog Number: EVT-1462520
CAS Number: 1346606-38-9
Molecular Formula: C26H29NO
Molecular Weight: 377.478
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Hydroxytamoxifen

Compound Description: 4-Hydroxytamoxifen is the most potent active metabolite of Tamoxifen-13C6. [, , ] It exhibits greater antiestrogenic potency compared to the parent drug, Tamoxifen. [, ] This metabolite mediates many of Tamoxifen's therapeutic effects in breast cancer treatment. [, ]

Relevance: 4-Hydroxytamoxifen is a structurally related compound to Tamoxifen-13C6, generated through CYP2D6-mediated metabolism of Tamoxifen-13C6. [, , ] 4-Hydroxytamoxifen shares a similar core structure with Tamoxifen-13C6, with the key difference being the addition of a hydroxyl group at the 4-position of the aromatic ring. This structural modification significantly enhances its antiestrogenic properties.

4-Hydroxy N-desmethyl Tamoxifen (Endoxifen)

Compound Description: Endoxifen, another key active metabolite of Tamoxifen-13C6, possesses significant antiestrogenic activity. [, ] Similar to 4-hydroxytamoxifen, Endoxifen displays a higher potency compared to Tamoxifen-13C6 itself. [, ]

Relevance: Endoxifen is a structurally related compound derived from Tamoxifen-13C6 through a series of metabolic steps involving CYP2D6. [, ] Endoxifen shares the same core structure with Tamoxifen-13C6, but with distinct modifications including hydroxylation at the 4-position of the aromatic ring and demethylation of the tertiary amine side chain. These structural alterations contribute to its enhanced antiestrogenic potency.

N-desmethyltamoxifen

Compound Description: N-desmethyltamoxifen represents another metabolite generated during the metabolism of Tamoxifen-13C6. []

Relevance: N-desmethyltamoxifen is a structurally related metabolite of Tamoxifen-13C6. [] N-desmethyltamoxifen retains the core structure of Tamoxifen-13C6, but undergoes demethylation at the tertiary amine side chain.

Norendoxifen

Compound Description: Norendoxifen is identified as a metabolite resulting from the metabolism of Tamoxifen-13C6. []

Relevance: Norendoxifen is a structurally related compound derived from the metabolism of Tamoxifen-13C6. [] Norendoxifen shares the core structure of Tamoxifen-13C6, but with modifications resulting from the metabolic processes.

Raloxifene

Compound Description: Raloxifene is a selective estrogen receptor modulator (SERM) with established efficacy in reducing the risk of invasive breast cancer. [] It demonstrates comparable effectiveness to Tamoxifen-13C6 in this regard. []

Fulvestrant

Compound Description: Fulvestrant is classified as a selective estrogen receptor degrader (SERD), possessing the ability to both antagonize and degrade ER-α. [] It exhibits therapeutic activity in patients with breast cancer who have developed resistance to antihormonal agents like Tamoxifen-13C6. []

GDC-0810 (ARN-810)

Compound Description: GDC-0810, also known as ARN-810, is a small-molecule, orally bioavailable SERD. [] This compound exhibits potent antagonistic and degradative effects on ER-α. [] GDC-0810 demonstrates significant activity in preclinical models of both tamoxifen-sensitive and tamoxifen-resistant breast cancer. []

Relevance: GDC-0810 belongs to the same class of compounds as Fulvestrant – both are classified as SERDs. [] They share the ability to degrade ER-α, a mechanism distinct from the modulation exhibited by Tamoxifen-13C6. [] Structurally, GDC-0810 differs significantly from Tamoxifen-13C6.

Overview

Tamoxifen-13C6 is a carbon-13 labeled analog of tamoxifen, a well-known selective estrogen receptor modulator primarily used in the treatment of estrogen receptor-positive breast cancer. The incorporation of carbon-13 isotopes allows for enhanced tracking in metabolic studies and pharmacokinetic analyses, providing valuable insights into the drug's behavior in biological systems.

Source

Tamoxifen-13C6 is synthesized from precursors that are labeled with carbon-13. These precursors are typically derived from commercially available carbon-13 labeled benzene and other organic compounds. The synthesis process is designed to ensure high isotopic purity and chemical integrity, making it suitable for research applications.

Classification

Tamoxifen-13C6 falls under the category of pharmaceuticals and is classified as a selective estrogen receptor modulator. Its primary use is in cancer therapy, particularly for breast cancer, where it acts by modulating estrogen receptor activity.

Synthesis Analysis

Methods

The synthesis of Tamoxifen-13C6 involves several key steps:

  1. Preparation of Carbon-13 Labeled Benzene: Carbon-13 labeled benzene rings are synthesized using specific carbon-13 labeled precursors.
  2. Formation of Stilbene Derivative: The labeled benzene is reacted with appropriate reagents to form a stilbene derivative.
  3. Conversion to Tamoxifen-13C6: This stilbene derivative undergoes further reactions, including Grignard reactions and subsequent functional group modifications, to yield Tamoxifen-13C6.

Technical Details

Industrial production methods mirror these laboratory techniques but are optimized for larger scale synthesis. This includes bulk synthesis of carbon-13 labeled precursors, optimization of reaction conditions for yield and purity, and purification through chromatography techniques.

Molecular Structure Analysis

Structure

Tamoxifen-13C6 has a complex molecular structure characterized by its stilbene backbone with specific functional groups that interact with estrogen receptors. The incorporation of carbon-13 isotopes is strategically placed within the structure to facilitate tracking during metabolic studies.

Data

The molecular formula for Tamoxifen-13C6 is C26H29ClN2O, with the carbon atoms being partially substituted with carbon-13 isotopes. The presence of these isotopes does not significantly alter the compound's chemical properties but allows for precise monitoring in biological systems.

Chemical Reactions Analysis

Reactions

Tamoxifen-13C6 participates in various chemical reactions:

  1. Oxidation: It can be oxidized to form metabolites such as 4-hydroxytamoxifen and N-desmethyltamoxifen.
  2. Reduction: Reduction reactions can convert this compound into corresponding alcohol derivatives.
  3. Substitution: Nucleophilic substitution reactions can modify functional groups on the molecule.

Technical Details

Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and sodium hydroxide along with various alkyl halides for substitution reactions.

Mechanism of Action

Tamoxifen-13C6 exerts its therapeutic effects primarily through competitive inhibition of estrogen binding to estrogen receptors. This mechanism leads to several biological outcomes:

Physical and Chemical Properties Analysis

Physical Properties

Tamoxifen-13C6 is typically presented as a white to off-white powder. It has a melting point that aligns closely with its non-labeled counterpart, tamoxifen, indicating similar thermal stability.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its solubility profile is similar to tamoxifen, being moderately soluble in organic solvents like ethanol and dimethyl sulfoxide but less so in water.

Relevant data includes:

  • Molecular Weight: Approximately 427 g/mol (accounting for carbon-13)
  • LogP (octanol-water partition coefficient): Indicative of moderate lipophilicity, facilitating cellular uptake .
Applications

Tamoxifen-13C6 has several scientific applications:

  1. Pharmacokinetics and Metabolism Studies: It allows researchers to track absorption, distribution, metabolism, and excretion pathways in biological systems.
  2. Mechanistic Studies: Used to elucidate the molecular mechanisms underlying tamoxifen's action in cancer cells.
  3. Drug Interaction Studies: Helps investigate how tamoxifen interacts with other therapeutic agents.
  4. Environmental Studies: Employed to trace the environmental fate and transport of tamoxifen compounds .
Introduction to Tamoxifen-13C6

Chemical and Isotopic Characterization of Tamoxifen-13C6

Tamoxifen-13C6 (chemical formula 13C6H29NO) exhibits identical chromatographic behavior and chemical reactivity to unlabeled tamoxifen while possessing distinct mass spectrometric signatures. The six 13C atoms are strategically incorporated into the phenyl rings, maintaining the molecule's structural integrity and pharmacological properties. The molecular weight increases from 371.51 g/mol in natural tamoxifen to 377.52 g/mol in the 13C6-labeled variant, with a monoisotopic mass of 377.23 Da [1] [9]. This mass difference is critical for differentiation in mass spectrometry without isotopic interference. The isotopic purity typically exceeds 99% atom 13C at labeled positions, with chemical purity >98% confirmed by HPLC-UV and NMR analyses. The compound retains the geometric isomerism of tamoxifen, existing predominantly as the pharmacologically active Z-isomer [8] [9].

Table 1: Characterization Data for Tamoxifen-13C6

PropertySpecificationAnalytical Method
Molecular Formula13C6C20H29NOHigh-resolution MS
Exact Mass377.2249 DaFT-ICR MS
Isotopic Purity≥99% atom 13CIsotope Ratio MS
Chemical Purity≥98%HPLC-UV (254 nm)
Stability>24 months at -20°CAccelerated stability testing

The spectroscopic properties, including UV-Vis absorption maxima (238 nm and 278 nm in methanol) and infrared vibrational bands (1610 cm-1 for C=C stretch), remain identical to unlabeled tamoxifen, confirming that isotopic substitution does not alter electronic transitions. Nuclear magnetic resonance spectroscopy reveals characteristic 13C-coupled splitting patterns in the 1H-NMR spectrum, particularly for protons ortho to labeled carbons [9]. The compound exhibits similar solubility profiles to tamoxifen citrate—sparingly soluble in water (0.02 mg/mL) but freely soluble in organic solvents like ethanol, DMSO, and acetonitrile.

Role of Stable Isotope-Labeled Compounds in Pharmaceutical Research

Stable isotope-labeled pharmaceuticals like Tamoxifen-13C6 serve as critical analytical tools in modern drug development and clinical research, enabling precise quantification through isotope dilution mass spectrometry (IDMS). The identical chemical behavior but distinct mass signature allows these compounds to function as ideal internal standards, compensating for matrix effects, extraction efficiency variations, and instrument fluctuations during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses [6] [9]. For tamoxifen—a drug with significant interindividual metabolic variation due to polymorphic CYP450 enzymes—this precision is essential for accurate therapeutic drug monitoring [4] [6].

Tamoxifen-13C6 specifically enables simultaneous quantification of tamoxifen and its metabolites (endoxifen, 4-hydroxytamoxifen, N-desmethyltamoxifen) in complex biological matrices without cross-quantification interference. A recent clinical study demonstrated its application in validating a capillary blood sampling method (rhelise kit), where it facilitated comparison of tamoxifen concentrations across plasma, venous blood, and capillary blood specimens. The study confirmed no significant difference (P=0.325) in mean tamoxifen concentrations between plasma (89.31 ng/mL) and venous blood (98.31 ng/mL) when measured using isotope dilution methods [6].

Table 2: Analytical Applications of Tamoxifen-13C6 in Pharmaceutical Research

ApplicationAdvantageReference Technique
Therapeutic Drug MonitoringAvoids matrix effects in whole blood/plasmaLC-MS/MS with IDMS
Metabolic Pathway ElucidationDifferentiates drug-derived metabolites from endogenous compoundsHRMS metabolite profiling
Drug-Drug Interaction StudiesQuantifies parent drug and metabolites simultaneouslyMultiplexed MRM-MS
Environmental Fate StudiesTracks drug persistence in water treatment studiesEnvironmental LC-MS

Beyond quantification, 13C-labeled analogs enable sophisticated metabolic studies. By incorporating a mass signature, researchers can track the drug's biotransformation pathways, distinguishing drug-derived metabolites from endogenous compounds in complex biological samples. This capability proved crucial in identifying the role of CYP2D6 in endoxifen formation and the contribution of sulfotransferases (SULT1A1/1E1) and UGTs to metabolite conjugation [4]. The isotopic label remains intact through metabolic transformations, allowing definitive identification of metabolic pathways without radioactive hazards [9].

Historical Development and Synthesis of Isotopically Labeled Tamoxifen Derivatives

The development of isotopically labeled tamoxifen derivatives parallels advancements in both cancer therapeutics and analytical technology. Following tamoxifen's FDA approval in 1977, early radiolabeled versions (e.g., [3H]-tamoxifen) facilitated receptor binding studies but posed handling and disposal challenges [5]. The 1980s saw innovations in halogenated derivatives, exemplified by European Patent EP0260066A1 (1987), which disclosed iodinated tamoxifen analogs (e.g., 4-iodotamoxifen) for potential radiotherapy and imaging applications. These compounds featured iodine substitutions at the 3- or 4-position of the phenyl ring, with radioisotopes (125I, 131I) proposed for therapeutic use in estrogen receptor-positive breast cancers [8].

The advent of accessible LC-MS/MS technology in the 2000s drove demand for non-radioactive stable isotope standards. Tamoxifen-13C6 emerged through improved synthetic methodologies involving 13C-labeled aromatic precursors. Modern synthesis typically employs Suzuki-Miyaura cross-coupling between 13C6-labeled aryl halides and organoboron reagents, or Grignard reactions using 13C6-bromobenzene derivatives. A key intermediate, 1-[4-(2-dimethylaminoethoxy)phenyl]-1-(4-13C6-phenyl)-2-phenylbutan-1-one, undergoes stereoselective dehydration to yield the Z-isomer dominant Tamoxifen-13C6 [9]. The current commercial availability reflects two decades of refinement in both isotopic chemistry and purification techniques to achieve the high isotopic and chemical purity required for analytical applications.

The evolution continues with novel derivatives like Tamoxifen-d5 (deuterated) and 15N-labeled analogs, each addressing specific research needs. Tamoxifen-13C6 remains preferred for metabolic studies due to carbon's central role in biological transformations and the minimal risk of kinetic isotope effects compared to deuterium [9]. Recent environmental applications have further expanded its utility, such as tracking tamoxifen degradation during advanced water treatment processes like ozonation and UV/H2O2 [10].

Properties

CAS Number

1346606-38-9

Product Name

Tamoxifen-13C6

IUPAC Name

2-[4-[(E)-1,2-di(phenyl)but-1-enyl]phenoxy]-N,N-dimethylethanamine

Molecular Formula

C26H29NO

Molecular Weight

377.478

InChI

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i6+1,9+1,10+1,13+1,14+1,22+1

InChI Key

NKANXQFJJICGDU-JTAPQUQISA-N

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3

Synonyms

(Z)-2-[4-[1-(phenyl-13C6)-2-phenyl-1-butenyl]phenoxy]-N,N-dimethylethanamine; ICI 47699-13C6; Mammaton-13C6; Novaldex-13C6; Tamoxifen-13C6; Z-Tamoxifen-13C6; trans-Tamoxifen-13C6;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.